Relcovaptan
Overview
Description
Relcovaptan, also known as (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide, is a non-peptide vasopressin receptor antagonist. It is selective for the V1a subtype of vasopressin receptors. This compound has shown promising initial results for the treatment of Raynaud’s disease, dysmenorrhoea, and as a tocolytic agent, although it is not yet approved for clinical use .
Mechanism of Action
Target of Action
Relcovaptan is a non-peptide vasopressin receptor antagonist, selective for the V1a subtype . The primary targets of this compound are the Oxytocin receptor and the Vasopressin V1a receptor .
Mode of Action
This compound acts as an antagonist at the Oxytocin receptor and Vasopressin V1a receptor . This means it binds to these receptors and blocks their activation by natural ligands, thereby inhibiting the physiological responses mediated by these receptors.
Biochemical Pathways
It’s known that the vasopressin v1a receptor, one of the targets of this compound, is involved in various physiological processes including blood pressure regulation, glucose metabolism, and certain social behaviors . By blocking this receptor, this compound can potentially influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity at the Oxytocin and Vasopressin V1a receptors . By blocking these receptors, this compound can inhibit the physiological responses mediated by these receptors.
Biochemical Analysis
Biochemical Properties
Relcovaptan interacts with the oxytocin receptor and the vasopressin V1a receptor in humans, acting as an antagonist . This means it binds to these receptors but does not activate them, instead blocking them from being activated by other molecules .
Cellular Effects
As a vasopressin receptor antagonist, it likely influences cell function by modulating the activity of vasopressin, a hormone that plays key roles in maintaining water balance in the body, blood pressure, and certain aspects of social behavior .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the oxytocin receptor and the vasopressin V1a receptor, thereby preventing their activation . This can lead to changes in gene expression and cellular signaling pathways, potentially influencing a variety of physiological processes .
Preparation Methods
The synthesis of Relcovaptan involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Preparation of the indole intermediate by reacting 5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole with appropriate reagents.
Step 2: Coupling of the indole intermediate with pyrrolidine-2-carboxamide under specific reaction conditions to form the final product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH levels, often using solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial production methods for this compound are designed to ensure high purity and yield. These methods involve optimizing reaction conditions, scaling up the synthesis process, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Relcovaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different analogues.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
Relcovaptan has several scientific research applications:
Chemistry: Used as a tool to study vasopressin receptor interactions and to develop new vasopressin receptor antagonists.
Biology: Helps in understanding the role of vasopressin receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Raynaud’s disease, dysmenorrhoea, and preterm labor.
Industry: Potential applications in the development of new pharmaceuticals targeting vasopressin receptors.
Comparison with Similar Compounds
Relcovaptan is unique compared to other vasopressin receptor antagonists due to its high selectivity for the V1a subtype. Similar compounds include:
Conivaptan: A non-selective vasopressin receptor antagonist.
Tolvaptan: Selective for the V2 subtype of vasopressin receptors.
Properties
IUPAC Name |
(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCSRFKCEUSW-NAYZPBBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-75-0 | |
Record name | SR 49059 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Relcovaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relcovaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELCOVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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